molecular formula C7H6N4O2 B1145674 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1257856-83-9

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1145674
CAS No.: 1257856-83-9
M. Wt: 178.151
InChI Key: GGQHIBNHLHZIJW-UHFFFAOYSA-N
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Description

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. This cyclization is facilitated by sodium methoxide, resulting in the formation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates . Another method involves the treatment of 4,6-dichloropyrimidine-5-carbaldehyde with bases, leading to intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as a selective inhibitor of kinases like JAK3 and Akt, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHIBNHLHZIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC(=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744859
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-83-9
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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